An In-depth Technical Guide to 2'-Deoxy-5'-O-DMT-5-methylcytidine
An In-depth Technical Guide to 2'-Deoxy-5'-O-DMT-5-methylcytidine
This technical guide provides a comprehensive overview of the structure, properties, and applications of 2'-Deoxy-5'-O-DMT-5-methylcytidine, a key building block in oligonucleotide synthesis and a valuable tool in epigenetic research. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and medicinal chemistry.
Chemical Structure and Properties
2'-Deoxy-5'-O-DMT-5-methylcytidine is a protected nucleoside derivative. Its structure is based on the naturally occurring nucleoside 2'-deoxycytidine, with two key modifications: a methyl group at the 5th position of the cytosine base and a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group of the deoxyribose sugar. The DMT group is an acid-labile protecting group, essential for the stepwise synthesis of DNA oligonucleotides.
The IUPAC name for this compound is 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidin-2-one.
Below is a 2D representation of the chemical structure of 2'-Deoxy-5'-O-DMT-5-methylcytidine.
Caption: 2D structure of 2'-Deoxy-5'-O-DMT-5-methylcytidine.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2'-Deoxy-5'-O-DMT-5-methylcytidine. It is important to note that while some data for the DMT-protected molecule is available from commercial suppliers, other properties are extrapolated from the parent molecule, 5-methyl-2'-deoxycytidine.
| Property | Value | Source |
| Molecular Formula | C31H33N3O6 | MedChemExpress[1] |
| Molecular Weight | 543.61 g/mol | MedChemExpress[1] |
| CAS Number | 176755-83-2 | MedChemExpress[1] |
| Appearance | White to off-white solid | --- |
| Solubility (5-methyl-2'-deoxycytidine) | DMF: 5 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | Cayman Chemical |
| λmax (5-methyl-2'-deoxycytidine) | 280 nm | Cayman Chemical |
| Storage | Room temperature (short term), -20°C (long term) | BroadPharm |
Spectral Data
Expected 1H-NMR Features:
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DMT group: Multiple aromatic protons in the range of 6.8-7.5 ppm and methoxy (B1213986) protons around 3.7-3.8 ppm.
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Deoxyribose: Anomeric proton (H1') around 6.2-6.4 ppm, and other sugar protons between 2.0 and 4.5 ppm.
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5-methylcytosine: A singlet for the methyl group around 1.5-2.0 ppm and a singlet or doublet for the H6 proton around 7.5-8.0 ppm.
Expected 13C-NMR Features:
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DMT group: Aromatic carbons between 113 and 158 ppm and methoxy carbons around 55 ppm.
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Deoxyribose: Carbons in the range of 60-90 ppm.
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5-methylcytosine: Carbons in the range of 10-165 ppm, with the methyl carbon being the most upfield.
Expected Mass Spectrometry Fragmentation:
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The molecular ion peak [M+H]+ is expected around m/z 544.6.
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A characteristic fragment corresponding to the DMT cation at m/z 303 is expected to be a major peak.
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Other fragments may arise from the loss of the deoxyribose and cytosine moieties.
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
2'-Deoxy-5'-O-DMT-5-methylcytidine is primarily used as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The following is a generalized protocol for the incorporation of this modified nucleoside into a DNA oligonucleotide.
Materials:
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2'-Deoxy-5'-O-DMT-5-methylcytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
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Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
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Standard DNA phosphoramidites (dA, dG, dC, T)
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Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
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Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
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Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
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Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
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Anhydrous acetonitrile (B52724)
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Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Protocol:
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Preparation: Dissolve the 2'-Deoxy-5'-O-DMT-5-methylcytidine phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on an automated DNA synthesizer.
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Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.
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Deblocking (Detritylation): The DMT group from the 5'-end of the growing oligonucleotide chain on the solid support is removed by treatment with the deblocking solution. The resulting orange-colored trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency.
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Coupling: The 2'-Deoxy-5'-O-DMT-5-methylcytidine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
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Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
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Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.
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Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on (DMT-on synthesis) to aid in purification.
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Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups on the bases are removed by incubation with concentrated ammonium hydroxide (B78521) at elevated temperature.
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Purification: The full-length, DMT-on oligonucleotide is purified from shorter, failure sequences by reverse-phase HPLC. The DMT group is then removed by treatment with an acid (e.g., 80% acetic acid), and the final product is desalted.
Caption: Workflow for solid-phase oligonucleotide synthesis.
DNA Methyltransferase (DNMT) Inhibition Assay
As a cytidine (B196190) analog, 5-methylcytidine (B43896) can be used to study the activity and inhibition of DNA methyltransferases. The following is a representative in vitro DNMT activity/inhibition assay protocol.
Materials:
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Purified recombinant human DNMT1 enzyme
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Hemimethylated DNA substrate (a short oligonucleotide with a single CpG site, where the cytosine on one strand is methylated)
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S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as a methyl donor
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2'-Deoxy-5'-O-DMT-5-methylcytidine or other potential inhibitors
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Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)
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Scintillation cocktail and scintillation counter
Protocol:
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Reaction Setup: Prepare reaction mixtures in a microcentrifuge tube or 96-well plate on ice. A typical 20 µL reaction would include:
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Assay buffer
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Hemimethylated DNA substrate (e.g., 1 µM)
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[3H]-SAM (e.g., 1 µCi)
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DNMT1 enzyme (e.g., 100 nM)
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Inhibitor (2'-Deoxy-5'-O-DMT-5-methylcytidine, dissolved in an appropriate solvent like DMSO) at various concentrations. Include a no-inhibitor control.
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Incubation: Initiate the reaction by adding the DNMT1 enzyme. Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
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Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 6 N HCl) or by placing the reactions on ice.
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DNA Precipitation: Spot the reaction mixture onto a DE81 filter paper disc. Wash the discs three times with cold 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated [3H]-SAM. Then, wash once with ethanol (B145695) and once with ether, and let the discs air dry.
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Quantification: Place the dried filter discs into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of DNMT1 inhibition for each inhibitor concentration compared to the no-inhibitor control. Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Mechanism of Action
Cytidine analogs, including 5-methylcytidine, are known inhibitors of DNA methyltransferases. The mechanism of inhibition involves the enzyme's catalytic cycle. DNMTs methylate cytosine by forming a transient covalent bond between a cysteine residue in the enzyme's active site and the C6 position of the cytosine ring. This activates the C5 position for methyl group transfer from S-adenosylmethionine (SAM). In the case of certain cytidine analogs, this covalent intermediate becomes trapped, leading to irreversible inhibition of the enzyme. While 5-methylcytidine itself is the product of the DNMT reaction, its incorporation into DNA can modulate DNMT activity. Analogs like 5-azacytidine (B1684299) are potent mechanism-based inhibitors.
Caption: Mechanism of DNMT inhibition by cytidine analogs.
